2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C14H18BNO2S and its molecular weight is 275.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds with a boronic ester group (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are often used in organic synthesis for borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds.
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule . This reaction is often catalyzed by transition metals such as palladium .
Biochemical Pathways
The formation of carbon-boron bonds through borylation can lead to significant changes in the structure and function of the target molecules . These changes can potentially affect various biochemical pathways, depending on the nature of the target molecules.
Pharmacokinetics
For instance, boronic esters are known to have good stability and reactivity, which can enhance the bioavailability of the compound .
Result of Action
The result of the compound’s action is the formation of new carbon-boron bonds in the target molecules . This can lead to significant changes in the structure and function of these molecules, potentially affecting various cellular processes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the borylation reaction can be affected by the presence of transition metal catalysts, the pH of the environment, and the temperature . Moreover, the stability of the compound can be influenced by factors such as light, heat, and moisture.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-7-6-10(8-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPWYOVZXBUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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